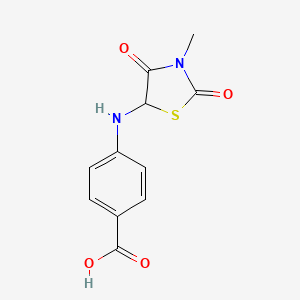

4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Description

4-((3-Methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a thiazolidine-2,4-dione (TZD) derivative featuring a benzoic acid moiety linked via an amino group to the heterocyclic core. This compound is part of a broader class of TZD-based molecules studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antidiabetic activities .

Properties

IUPAC Name |

4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-4-2-6(3-5-7)10(15)16/h2-5,8,12H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVOGVKWWMNDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl)benzoic acid, using potassium carbonate as a base in refluxing acetone, followed by a workup in acidic medium, provides the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave irradiation for the synthesis of thiazolidinedione derivatives is noted for its efficiency, yielding products in less time and with higher purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The amino group bridging the thiazolidine and benzoic acid moieties participates in nucleophilic substitution reactions. For example:

-

Reaction with alkyl halides : Under basic conditions (e.g., K₂CO₃/DMF), the amino group reacts with chloroacetyl derivatives to form N-alkylated products (Table 1) .

-

Acylation : Treatment with acyl chlorides or anhydrides yields amide derivatives, as demonstrated in the synthesis of hypoglycemic agents .

Table 1: Representative Substitution Reactions

| Reactant | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Chloroacetyl chloride | N-Chloroacetamide derivative | K₂CO₃, DMF, RT | 75–85 | |

| Benzoyl chloride | N-Benzamide derivative | Pyridine, reflux | 68 |

Esterification of the Carboxylic Acid Group

The benzoic acid group undergoes esterification with alcohols under acid catalysis (e.g., H₂SO₄ or HCl):

This reaction is critical for improving lipid solubility in prodrug design.

Cyclization Reactions

The thiazolidine-2,4-dione ring facilitates cyclization with electrophilic reagents:

-

Formation of fused heterocycles : Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions yields benzylidene derivatives via Knoevenagel condensation .

-

Coordination complexes : The carbonyl and amino groups act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺), forming complexes with potential antioxidant activity .

Redox Activity

The thiazolidinedione ring exhibits redox behavior:

-

Radical scavenging : The compound demonstrates DPPH radical scavenging activity, with IC₅₀ values correlating with electron-donating substituents (Table 2) .

-

Oxidation : The sulfur atom in the thiazolidine ring oxidizes to sulfoxide/sulfone derivatives under strong oxidizing agents (e.g., H₂O₂) .

Table 2: Antioxidant Activity of Analogous Thiazolidinediones

| Compound | IC₅₀ (μM) | ΔE (eV) | Notes | Source |

|---|---|---|---|---|

| Methoxy-substituted | 12.3 | 5.839 | Higher ICT, lower band gap | |

| Benzylidene derivative | 18.7 | 6.177 | Greater hardness, lower reactivity |

Biological Interactions

Though not a direct reaction, the compound interacts with biological targets:

Scientific Research Applications

4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The biological response of 4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is primarily mediated through the stimulation of the PPARγ receptor, which is involved in antidiabetic activity . Additionally, it inhibits cytoplasmic Mur ligase enzyme, contributing to its antimicrobial activity . The compound also scavenges reactive oxygen species (ROS), providing antioxidant effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazolidine Derivatives

Key Observations :

- Core Heterocycle: Unlike azetidinone-based compounds (e.g., SS1 in ), the TZD core offers a conjugated dione system, which may enhance electron-withdrawing effects and influence biological activity.

Key Observations :

- The target compound is synthesized via condensation reactions under reflux with catalysts like ZnCl₂, contrasting with Knoevenagel (acidic conditions) or carbodiimide-mediated coupling (e.g., ).

- Azetidinone derivatives require β-lactam formation via cyclization, which is more complex than TZD syntheses .

Biological Activity

4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, also known as a thiazolidinedione derivative, has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential antidiabetic effects. This compound's unique structure contributes to its pharmacological properties, making it a subject of various studies in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

| Property | Details |

|---|---|

| IUPAC Name | 4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid |

| Molecular Formula | C11H10N2O4S |

| Molecular Weight | 266.27 g/mol |

| CAS Number | 1009550-36-0 |

The biological activity of this compound is primarily mediated through the stimulation of the PPARγ receptor, which plays a crucial role in glucose metabolism and lipid homeostasis. This mechanism is significant for its potential application in treating type 2 diabetes and related metabolic disorders .

Antimicrobial Activity

Research indicates that thiazolidinedione derivatives exhibit notable antimicrobial properties. In particular, studies have demonstrated that this compound shows effectiveness against various bacterial and fungal strains. For instance:

- Fungal Activity : The compound has been tested against Candida albicans and Aspergillus species, showing minimum inhibitory concentrations (MICs) ranging from 0.125 to 32 mg/L depending on the specific strain and structural modifications .

Antioxidant Properties

Thiazolidinediones are known for their antioxidant capabilities, which help mitigate oxidative stress in cells. The ability of this compound to scavenge free radicals contributes to its potential therapeutic applications in preventing cellular damage associated with chronic diseases .

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antifungal Evaluation : A systematic study evaluated various thiazolidinedione derivatives for their antifungal activity against yeast and filamentous fungi. The results indicated that certain substitutions on the thiazolidinedione scaffold enhanced antifungal efficacy .

- In Vivo Studies : In animal models, compounds similar to this compound have shown promise in reducing blood glucose levels and improving insulin sensitivity, suggesting potential applications in diabetes management .

Case Study 1: Antifungal Efficacy

A study documented the antifungal activity of various thiazolidinediones against clinical isolates of Candida species. The derivative exhibited significant activity against C. albicans with an MIC of 0.125 mg/L, highlighting its potential as a therapeutic agent for fungal infections .

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing oxidative stress markers in diabetic rats treated with this compound, significant reductions in malondialdehyde levels were observed alongside increased glutathione levels, indicating enhanced antioxidant capacity .

Comparison with Similar Compounds

A comparative analysis with other thiazolidinedione derivatives reveals unique aspects of this compound:

| Compound | Biological Activity |

|---|---|

| Pioglitazone | Antidiabetic |

| 5-(3,4-dimethoxy)benzylidene-2,4-thiazolidinedione | Antimicrobial |

| 4-(3-methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid | Antifungal & Antioxidant |

Q & A

Q. How can research on this compound align with evidence-based inquiry principles to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.